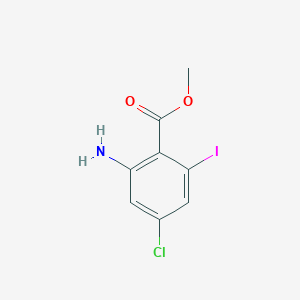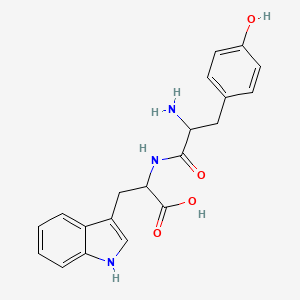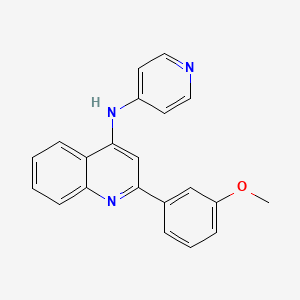
Methyl 2-amino-4-chloro-6-iodobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-4-chloro-6-iodobenzoate is an organic compound with the molecular formula C8H7ClINO2. It is a derivative of benzoic acid and contains amino, chloro, and iodo substituents on the aromatic ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the nitration of methyl 4-chloro-2-iodobenzoate, followed by reduction to introduce the amino group .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as in laboratory settings. The reactions are optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-amino-4-chloro-6-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction can lead to the formation of corresponding amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include various substituted benzoates, nitrobenzoates, and aminobenzoates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-4-chloro-6-iodobenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Wirkmechanismus
The mechanism of action of methyl 2-amino-4-chloro-6-iodobenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro and iodo groups can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-amino-5-chloro-3-iodobenzoate
- Methyl 2-chloro-4-iodobenzoate
- Methyl 4-amino-3-iodobenzoate
Uniqueness
Methyl 2-amino-4-chloro-6-iodobenzoate is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both chloro and iodo groups on the aromatic ring provides distinct electronic and steric effects, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C8H7ClINO2 |
|---|---|
Molekulargewicht |
311.50 g/mol |
IUPAC-Name |
methyl 2-amino-4-chloro-6-iodobenzoate |
InChI |
InChI=1S/C8H7ClINO2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,11H2,1H3 |
InChI-Schlüssel |
BXVACSJFUAJWCM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C(C=C1I)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![phenyl {2-chloro-4-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl}carbamate](/img/structure/B13868317.png)

![Methyl 4-[2-(1,3-thiazol-2-yl)propan-2-yl]benzoate](/img/structure/B13868335.png)



![6,7-dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile](/img/structure/B13868361.png)
![4-Methoxy-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]benzoic acid](/img/structure/B13868362.png)



![N-[2-[2-Quinolyl]ethyl]succinimide](/img/structure/B13868379.png)

